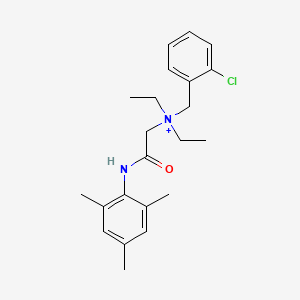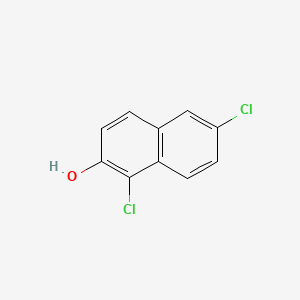
1,4,7,9b-Tetraazaphenalene, dodecahydro-2,5,8-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene is a heterocyclic organic compound with the molecular formula C12H24N4 and a molecular weight of 224.35 g/mol . It is known for its unique structure, which includes a tetraazaphenalene core with three methyl groups attached at positions 2, 5, and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tricrotonylidenetetramine with suitable reagents to form the desired tetraazaphenalene structure . The reaction conditions often require elevated temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetraazaphenalene core, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazaphenalene derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted tetraazaphenalene compounds .
Aplicaciones Científicas De Investigación
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene include other tetraazaphenalene derivatives and heterocyclic compounds with similar structural features . Examples include:
- 1,4,7,9b-Tetraazaphenalene,dodecahydro-2,5,8-trimethyl
- 3,7,11-trimethyl-2,6,10,13-tetraazatricyclo[7.3.1.05,13]tridecane
Uniqueness
What sets Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene apart is its specific arrangement of methyl groups and the stability of its tetraazaphenalene core.
Propiedades
Número CAS |
7034-04-0 |
|---|---|
Fórmula molecular |
C12H24N4 |
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
3,7,11-trimethyl-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C12H24N4/c1-7-4-10-14-9(3)6-12-15-8(2)5-11(13-7)16(10)12/h7-15H,4-6H2,1-3H3 |
Clave InChI |
MZEWYVRDJISVSS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2NC(CC3N2C(N1)CC(N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


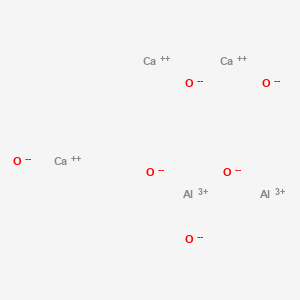
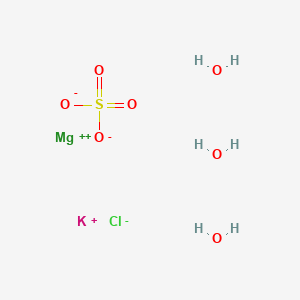

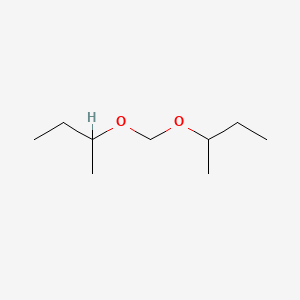
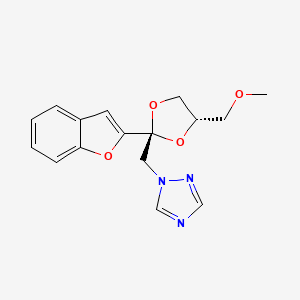
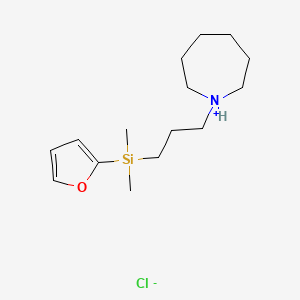
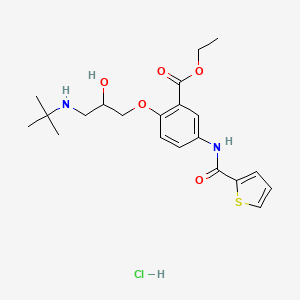
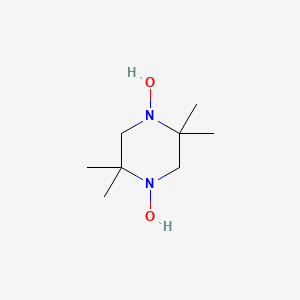
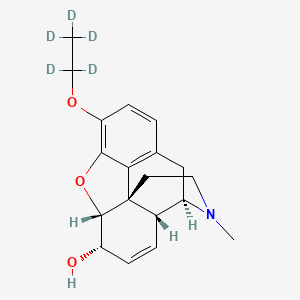
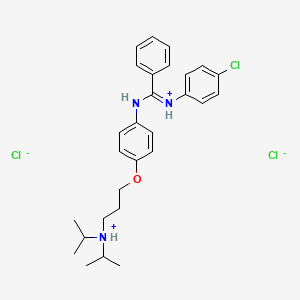
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
